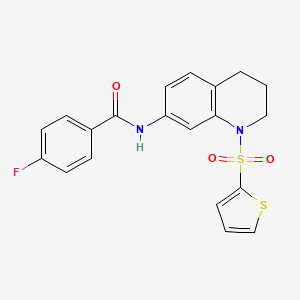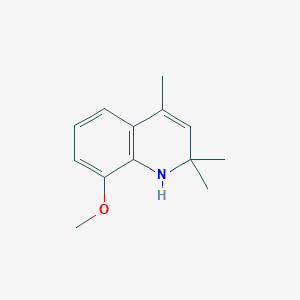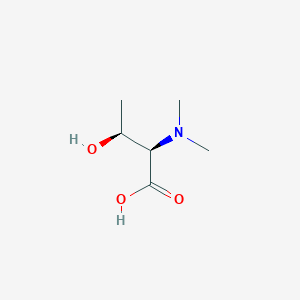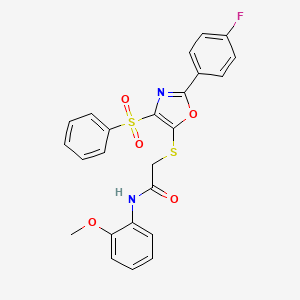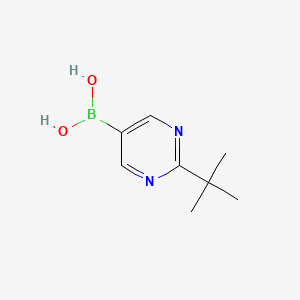
(2-Tert-butylpyrimidin-5-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Tert-butylpyrimidin-5-YL)boronic acid” is a chemical compound with the CAS Number: 1352570-51-4 . It has a molecular weight of 180.01 . The IUPAC name for this compound is 2-tert-butyl-5-pyrimidinylboronic acid . It is typically stored at a temperature of 4°C and is available in powder form .
Synthesis Analysis
The synthesis of boronic acids, including “(2-Tert-butylpyrimidin-5-YL)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The boron reagents used in this process have properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .Molecular Structure Analysis
The InChI code for “(2-Tert-butylpyrimidin-5-YL)boronic acid” is 1S/C8H13BN2O2/c1-8(2,3)7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “(2-Tert-butylpyrimidin-5-YL)boronic acid”, are known for their role in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in various fields of chemistry .Physical And Chemical Properties Analysis
“(2-Tert-butylpyrimidin-5-YL)boronic acid” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 180.01 .科学的研究の応用
Analytical Challenges and Solutions
Pinacolboronate esters, closely related to boronic acids, are pivotal in Suzuki coupling reactions for synthesizing complex molecules. A study highlighted the analytical challenges in assessing the quality of aryl pinacolboronate esters due to their propensity for hydrolysis to boronic acids, which are poorly soluble in organic solvents. The research introduced unconventional analytical approaches, including non-aqueous diluents and basic mobile phases, to stabilize these compounds for purity analysis, demonstrating the critical role of boronic acids and their derivatives in synthetic chemistry (Zhong et al., 2012).
Synthesis Improvements
The development of an efficient synthesis process for (2-Aminopyrimidin-5-yl) boronic acid has been reported, showing significant advancements in cost-effectiveness and yield. This research underscores the importance of boronic acids in the synthesis of pharmacologically relevant compounds and highlights the scalability of such processes for industrial applications (Patel et al., 2016).
Boronic Acids in Catalysis
Explorations into the interaction of boronic acids with organometallic systems have revealed new pathways for chemical catalysis. A study on the reactions of simple boranes with ruthenium pincer complexes showcased the potential for boronic acids to engage in dehydrogenative bonding, offering insights into their role in catalytic processes (Anaby et al., 2014).
Supramolecular Chemistry
Research on 2-aminopyrimidin-5-yl ligands, which are structurally similar to (2-Tert-butylpyrimidin-5-yl)boronic acid, has shown promise for constructing supramolecular porphyrin arrays. These arrays exhibit broad absorption bands for efficient light-harvesting, highlighting the utility of boronic acid derivatives in the development of new materials for solar energy applications (Balaban et al., 2003).
New Heterocyclic Compounds
The synthesis of new pyrido[2,3-d]pyrimidine derivatives via a three-component condensation involving boronic acid derivatives demonstrates the versatility of boronic acids in creating heterocyclic compounds. These compounds, containing the enamino ketone fragment, can form boron chelates, indicating the broad utility of boronic acids in medicinal chemistry and materials science (Komkov et al., 2006).
Safety And Hazards
“(2-Tert-butylpyrimidin-5-YL)boronic acid” is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . It is recommended to use personal protective equipment when handling this compound .
将来の方向性
特性
IUPAC Name |
(2-tert-butylpyrimidin-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-8(2,3)7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQQDGTWWIVYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Tert-butylpyrimidin-5-YL)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

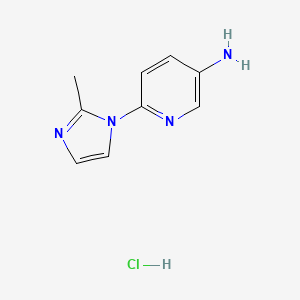
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2917632.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)

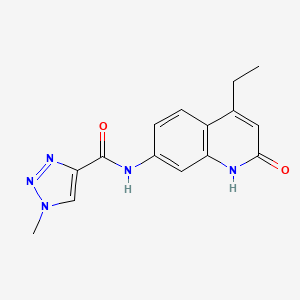
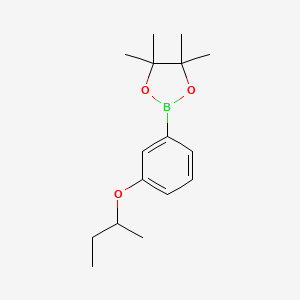

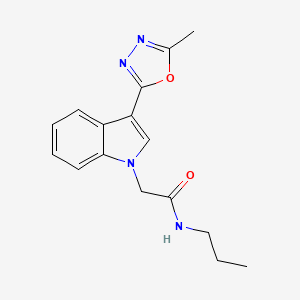
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)
